molecular formula C19H17N3O3S2 B2458275 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 727689-67-0

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2458275
CAS No.: 727689-67-0
M. Wt: 399.48
InChI Key: MENDLRBAFZIMIM-UHFFFAOYSA-N
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Description

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a phenylethyl acetamide moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the thiazole ring through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-phenylethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation or sodium borohydride can be used for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and other thiazole-based drugs.

    Nitrophenyl Derivatives: Compounds like nitrobenzene and its derivatives.

    Phenylethyl Derivatives: Compounds such as phenylethylamine and its derivatives.

Uniqueness

This detailed article provides a comprehensive overview of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a nitrophenyl group, and an acetamide moiety, which contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Introduction of the Nitrophenyl Group : Achieved through nitration of the corresponding phenyl derivative.
  • Attachment of the Sulfanyl Group : Conducted via nucleophilic substitution.
  • Formation of the Acetamide Moiety : Finalized by reacting with 2-phenylethylamine.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an anticancer agent and its effects on metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds featuring thiazole rings have shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The proposed mechanisms include modulation of signaling pathways such as PI3K/Akt and MAPK, leading to altered expression of genes involved in cell survival and proliferation.

Metabolic Effects

Research has also explored the effects of this compound on metabolic disorders:

  • Insulin Sensitivity : Similar compounds have been shown to enhance insulin action by modulating gene expression related to insulin signaling pathways (e.g., IRS1, PI3K) in diabetic models .
  • Lipid Metabolism : The compound may exhibit antiadipogenic effects by inhibiting lipid accumulation in adipocytes, which is critical for managing obesity-related conditions .

Case Studies

Several case studies highlight the relevance of thiazole derivatives in pharmacological applications:

  • Study on Insulin Resistance :
    • A derivative similar to this compound was tested in diabetic rat models, showing improved glucose tolerance and lipid profiles .
  • Antitumor Activity :
    • In vitro studies demonstrated that thiazole derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited cell proliferation .
Insulin SensitivityEnhanced insulin action; improved glucose tolerance in diabetic models .
Lipid MetabolismExhibited antiadipogenic effects; reduced lipid accumulation in adipocytes .

Properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-18(20-10-9-14-5-2-1-3-6-14)13-27-19-21-17(12-26-19)15-7-4-8-16(11-15)22(24)25/h1-8,11-12H,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDLRBAFZIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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